molecular formula C6H6Br2N2O B8508531 2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone

2-bromo-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No. B8508531
M. Wt: 281.93 g/mol
InChI Key: PARVRRRABZQPDV-UHFFFAOYSA-N
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Patent
US09200000B2

Procedure details

A solution of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (6.4 g, 31 mmol) in methanol (100 mL) was placed in a water bath, treated in a single portion with sodium methoxide (95%, 1.86 g, 32.7 mmol) and stirred for 30 minutes at room temperature. After removal of volatiles in vacuo, the sodium salt was concentrated twice from heptane (100 mL). It was then suspended in dichloromethane (100 mL) and treated with oxalyl chloride (3.15 mL, 35.9 mmol) followed by N,N-dimethylformamide (2 drops). The reaction was stirred for 20 hours at room temperature, then concentrated under reduced pressure. The solid residue was suspended in acetonitrile (100 mL), treated drop-wise with a solution of (trimethylsilyl)diazomethane in diethyl ether (2 M, 39.0 mL, 78.0 mmol) and stirred for 3 hours. The mixture was cooled to 0° C. and hydrogen bromide (33% in acetic acid, 21.9 mL, 125 mmol) was added drop-wise. After 1 hour at 0° C., the reaction mixture was concentrated, and the solid residue was mixed with heptane (250 mL) and reconcentrated. The residue was diluted with ethyl acetate (100 mL), and vigorously stirred with saturated aqueous sodium bicarbonate solution (100 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo; the crude product was purified via silica gel chromatography (Gradient: 12% to 100% ethyl acetate in heptane) to afford the product as an off-white solid, of approximately 85% purity by LCMS analysis. Yield: 8.10 g, approximately 78% (corrected for purity). LCMS m/z 282.8 (M+1). 1H NMR (500 MHz, CDCl3) δ 3.93 (s, 3H), 4.25 (s, 2H), 8.01 (s, 1H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
3.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
reactant
Reaction Step Four
Quantity
21.9 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1C(O)=O.[CH3:11][O-:12].[Na+].[C:14](Cl)(=O)C(Cl)=O.C[Si](C=[N+]=[N-])(C)C.C(OCC)C.[BrH:32]>CO.CN(C)C=O>[Br:32][CH2:14][C:11]([C:3]1[CH:4]=[N:5][N:6]([CH3:7])[C:2]=1[Br:1])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
BrC1=C(C=NN1C)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
1.86 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
3.15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
21.9 mL
Type
reactant
Smiles
Br
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of volatiles in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the sodium salt was concentrated twice from heptane (100 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred for 20 hours at room temperature
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
WAIT
Type
WAIT
Details
After 1 hour at 0° C.
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the solid residue was mixed with heptane (250 mL)
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (100 mL)
STIRRING
Type
STIRRING
Details
vigorously stirred with saturated aqueous sodium bicarbonate solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude product was purified via silica gel chromatography (Gradient: 12% to 100% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C=1C=NN(C1Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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